2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12-4-6-14(10-16(12)23-8-2-3-19(23)25)22-18(24)11-26-17-7-5-13(20)9-15(17)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQQDOXEKNWPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of certain herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide:
Dichlorophenoxy Acetamides with Varied Substituents
Compound 533: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide Structural Differences: Replaces the pyrrolidone group with a 4-methylpyridin-2-yl ring. Activity: Acts as a synthetic auxin agonist, mimicking plant growth hormones . Key Contrast: The pyridine substituent may alter receptor binding compared to the pyrrolidone group in the target compound.
RN1: 2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide Structural Differences: Features a thioether-linked p-tolyl group instead of the pyrrolidone-phenyl system. Synthesis: Prepared via coupling reactions involving thiol intermediates, differing from the condensation methods used for the target compound .
N-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide Structural Differences: Contains electron-withdrawing trifluoromethyl groups on the phenyl ring. Implications: The CF₃ groups may enhance metabolic stability but reduce solubility compared to the methyl-pyrrolidine substituent in the target compound .
Pyrrolidone-Containing Acetamides
Compound 13 : N-(4-(4-(2-(Butan-2-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide
- Structural Differences : Retains the 2-oxopyrrolidine core but incorporates a hydrazine-carbonyl side chain.
- Properties : Melting point (mp) = 160–162°C; molecular formula = C₁₆H₂₀N₄O₃. Demonstrates the versatility of pyrrolidone derivatives in medicinal chemistry .
Compound 15: N-(4-(4-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide Structural Differences: Substitutes the dichlorophenoxy group with a dimethylpyrrole-acetyl chain. Activity: Likely targets enzymes or receptors via the pyrrolidone-acetamide scaffold, though specific data are unavailable .
Acetamides with Heterocyclic Substituents
ZINC000021797248: 2-(3,4-Dimethylphenoxy)-N-{4-methyl-3-[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]phenyl}acetamide Structural Differences: Incorporates a triazolopyrimidinyl group instead of pyrrolidone. Activity: Exhibits strong binding to metalloproteinase II (MPII) and favorable ADMET properties, suggesting the target compound’s pyrrolidone group could similarly enhance pharmacokinetics .
2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Structural Differences: Replaces dichlorophenoxy with monochlorophenoxy and adds a coumarin ring. Implications: The coumarin moiety may confer fluorescence or antioxidant properties absent in the target compound .
Research Findings and Implications
- Synthetic Methods : The target compound’s synthesis via condensation contrasts with EDC·HCl-mediated couplings used for dichlorophenyl-pyrazolyl acetamides .
- Structural Flexibility : Crystallographic studies of related dichlorophenyl acetamides reveal conformational diversity in the solid state, suggesting the target compound may adopt multiple bioactive conformations .
- Biological Potential: While auxin agonists (e.g., Compound 533) and MPII inhibitors (e.g., ZINC000021797248) highlight the therapeutic relevance of acetamide derivatives, the target compound’s pyrrolidone group positions it as a candidate for neurological or anti-inflammatory applications, akin to other pyrrolidone-based drugs.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This article focuses on the biological activity of this compound, exploring its mechanisms of action, toxicological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a dichlorophenoxy group, which is characteristic of many herbicides, and a pyrrolidinyl moiety that may influence its biological interactions. The molecular formula is C17H19Cl2N3O2, with a molar mass of approximately 364.25 g/mol.
The biological activity of this compound can be attributed to its ability to interact with cellular mechanisms:
- Herbicidal Action : Like 2,4-D, this compound likely disrupts normal plant growth by mimicking plant hormones (auxins), leading to uncontrolled growth in broadleaf plants while sparing monocots like grasses .
- Cellular Interactions : Studies indicate that compounds similar to 2,4-D can affect mitochondrial function by inducing oxidative stress and disrupting ATP synthesis. This results in altered membrane potential and integrity .
Toxicological Profile
Research has shown that exposure to 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can lead to various toxicological effects:
- Mitochondrial Dysfunction : Exposure affects mitochondrial respiration and membrane integrity, leading to decreased ATP levels and potential cell apoptosis .
- Oxidative Stress : The compound generates reactive oxygen species (ROS), which can cause lipid peroxidation and damage cellular components .
- Organ-Specific Toxicity : The kidney is particularly sensitive to 2,4-D exposure, with reports indicating potential renal damage in both animal studies and human cases .
Case Studies
Several case studies highlight the implications of exposure to this compound:
- Human Exposure : A documented case of poisoning from 2,4-D showed gastrointestinal toxicity and renal impairment in an adult male who ingested a large quantity . This underscores the need for caution in handling herbicides containing similar compounds.
- Animal Studies : In rats exposed to varying doses of 2,4-D derivatives, significant hematological changes were observed, including decreases in erythrocytes and platelets . These findings suggest a broader impact on the hematological system.
Comparative Analysis
To better understand the biological activity of this compound compared to its parent compound (2,4-D), the following table summarizes key findings:
| Compound | Biological Activity | Toxicity Level | Effects on Mitochondria |
|---|---|---|---|
| 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | Herbicidal; induces oxidative stress | Moderate | Disrupts ATP synthesis |
| 2,4-D | Herbicidal; mimics auxins | High (in large doses) | Induces oxidative stress; affects membrane integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
